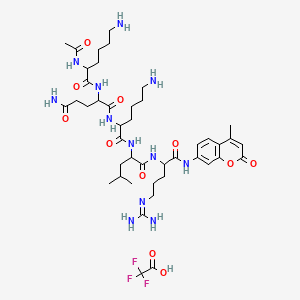

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA es un compuesto peptídico sintético. A menudo se utiliza como sustrato fluorogénico en varios ensayos bioquímicos. El compuesto está formado por una secuencia de aminoácidos: lisina, glutamina, lisina, leucina y arginina, con un grupo amido-4-metilcumarina (AMC) unido. La forma de sal trifluoroacetato (TFA) mejora su estabilidad y solubilidad.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos generales incluyen:

Acoplamiento: Cada aminoácido se acopla al péptido unido a la resina mediante reactivos de acoplamiento como HBTU o DIC.

Desprotección: Los grupos protectores de los aminoácidos se eliminan mediante TFA.

Escisión: El péptido completado se escinde de la resina y se desprotege mediante un cóctel de escisión basado en TFA.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. La purificación se logra normalmente mediante cromatografía líquida de alta resolución (HPLC), y el producto final se liofiliza para obtener un polvo estable.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA puede sufrir diversas reacciones químicas, incluyendo:

Hidrólisis: Los enlaces peptídicos se pueden hidrolizar en condiciones ácidas o básicas.

Oxidación: Los residuos de aminoácidos, en particular aquellos con cadenas laterales que contienen azufre, se pueden oxidar.

Sustitución: El grupo AMC se puede sustituir por otros fluoróforos o grupos funcionales.

Reactivos y Condiciones Comunes

Hidrólisis: Se realiza normalmente utilizando HCl o NaOH a temperaturas elevadas.

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno o el ácido performico.

Sustitución: Los reactivos como los ésteres de NHS o las maleimidas se utilizan para reacciones de conjugación.

Principales Productos Formados

Hidrólisis: Da como resultado la formación de aminoácidos individuales o fragmentos peptídicos más pequeños.

Oxidación: Produce residuos de aminoácidos oxidados.

Sustitución: Produce péptidos modificados con nuevos grupos funcionales o fluoróforos.

Aplicaciones Científicas De Investigación

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA se utiliza ampliamente en la investigación científica, en particular en:

Bioquímica: Como sustrato para ensayos de proteasas para estudiar la cinética enzimática y la inhibición.

Biología Celular: Se utiliza en ensayos basados en fluorescencia para monitorizar los procesos celulares.

Medicina: Se emplea en ensayos diagnósticos para detectar la actividad enzimática relacionada con las enfermedades.

Industria: Se utiliza en procesos de control de calidad para la producción de enzimas y la medición de la actividad.

Mecanismo De Acción

El compuesto actúa como un sustrato fluorogénico, lo que significa que libera una señal fluorescente tras la escisión enzimática. El grupo AMC se libera cuando el enlace peptídico se escinde por proteasas específicas, lo que da como resultado un aumento de la fluorescencia. Esto permite la cuantificación de la actividad enzimática en varios ensayos.

Comparación Con Compuestos Similares

Compuestos Similares

Ac-Lys-Gln-Leu-AMC: Otro sustrato fluorogénico con una secuencia peptídica similar.

Ac-Arg-Gly-Lys-AMC: Se utiliza en aplicaciones similares, pero con una secuencia de aminoácidos diferente.

Singularidad

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA es único debido a su secuencia específica de aminoácidos, lo que lo hace adecuado para estudiar proteasas particulares. Su forma de sal trifluoroacetato también mejora su estabilidad y solubilidad en comparación con otros compuestos similares.

Propiedades

Fórmula molecular |

C43H67F3N12O11 |

|---|---|

Peso molecular |

985.1 g/mol |

Nombre IUPAC |

2-[(2-acetamido-6-aminohexanoyl)amino]-N-[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7) |

Clave InChI |

LGRFFPYWSABBGE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)

![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)